N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE

Medicinal Chemistry Drug Design ADME Prediction

Researchers developing kinase inhibitors often face challenges sourcing pyrimidine intermediates with orthogonal reactivity. N-(Prop-2-yn-1-yl)pyrimidin-2-amine (CAS 17466-20-5) addresses this gap by combining a pyrimidine core essential for Aurora kinase inhibitor potency with a terminal alkyne for CuAAC click chemistry. • Required substructure in patented Aurora kinase inhibitor scaffolds (nanomolar potency). • Enables synthesis of luminescent imidazo[1,2-a]pyrimidine probes via Pd-catalyzed carbonylation. • 98% purity with batch-specific QC (NMR, HPLC, GC) ensures reliable SAR data.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 17466-20-5
Cat. No. B099809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE
CAS17466-20-5
SynonymsPyrimidine, 2-(2-propynylamino)- (7CI,8CI)
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC#CCNC1=NC=CC=N1
InChIInChI=1S/C7H7N3/c1-2-4-8-7-9-5-3-6-10-7/h1,3,5-6H,4H2,(H,8,9,10)
InChIKeyRVRJEKAFWDHMGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Prop-2-yn-1-yl)pyrimidin-2-amine (CAS 17466-20-5): Procurement-Relevant Physicochemical Profile and Scaffold Identity


N-(Prop-2-yn-1-yl)pyrimidin-2-amine (CAS 17466-20-5) is a heterocyclic 2-aminopyrimidine derivative with a propargyl substituent at the exocyclic nitrogen . This compound serves as a versatile synthetic intermediate, featuring a terminal alkyne handle for click chemistry and a pyrimidine core that participates in hydrogen bonding and metal coordination [1]. It is commercially offered as a research chemical with a standard purity of 98% and batch-specific quality control documentation .

Click chemistry handle: terminal alkyne for CuAAC bioconjugation and triazole synthesis.
Pyrimidine core for kinase scaffolds: required substructure in patented Aurora kinase inhibitor leads.
Batch QC available: 98% purity with NMR, HPLC, and GC documentation, supporting reproducible SAR.

Why N-(Prop-2-yn-1-yl)pyrimidin-2-amine Cannot Be Replaced by Generic 2-Aminopyrimidine or Pyridine Analogs


Direct high-strength biological head-to-head data for this specific compound is scarce; its differentiation derives primarily from quantifiable physicochemical and synthetic utility parameters. The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) that the parent 2-aminopyrimidine lacks [1]. Versus the commonly used pyridine analog (N-(prop-2-yn-1-yl)pyridin-2-amine), the pyrimidine core of the target compound introduces a 1.5-fold higher topological polar surface area and a 2.2-fold lower octanol-water partition coefficient, significantly altering solubility and permeability profiles in drug discovery campaigns . Furthermore, patented Aurora kinase inhibitor scaffolds specifically require this pyrimidine-2-amine substructure for nanomolar potency [2].

Generic 2-aminopyrimidine
Lacks the propargyl handle; CuAAC reactivity is absent, preventing click-chemistry workflows.
Pyridine analog (N-(prop-2-yn-1-yl)pyridin-2-amine)
TPSA 1.52× lower and LogP 2.16× higher may shift solubility and permeability profiles away from pyrimidine-required contexts.
Other N-heterocyclic propargylamines
Patent specificity for Aurora kinase inhibitory triazoles relies on the pyrimidine-2-amine core; pyridine or pyrazine analogs may not support kinase-scaffold IP strategies.

Quantitative Differentiation Evidence for N-(Prop-2-yn-1-yl)pyrimidin-2-amine for Scientific Procurement


Comparison of Polarity and Predicted Membrane Permeability Against the Pyridine Analog

The target compound exhibits a significantly higher topological polar surface area (TPSA) and a lower octanol-water partition coefficient (LogP) compared to its direct pyridine analog, N-(prop-2-yn-1-yl)pyridin-2-amine, indicating superior aqueous solubility and reduced passive membrane permeability .

Polarity & Permeability
Head-to-head
TPSA 37.81 vs 24.92 Ų (1.52× higher)
LogP 0.52 vs 1.13 (2.16× lower)
Computed property context: supports higher aqueous solubility and reduced passive permeability relative to pyridine analog.
Computed values; experimental ADME validation not provided.
Medicinal Chemistry Drug Design ADME Prediction

Patented Aurora Kinase Inhibitor Scaffold Requiring Pyrimidine-2-amine Substructure

A patent document describes triazole derivatives synthesized from N-(prop-2-yn-1-yl)pyrimidin-2-amine that exhibit Aurora kinase inhibitory activity in the nanomolar range, providing a defined therapeutic application for this specific scaffold [1]. In contrast, other N-heterocyclic propargylamine derivatives (e.g., pyridine or pyrazine analogs) are not implicated in this specific patent family for Aurora kinase inhibition.

Aurora Kinase Patent
Class-level
Triazole derivatives claimed with nanomolar inhibitory activity (exact IC50 not disclosed)
Reported kinase inhibition assay context; patent specificity for pyrimidine-2-amine scaffold.
Patent claims; direct comparator potency data unavailable.
Cancer Therapeutics Kinase Inhibition Patent Chemistry

Unique Luminescent Product Formation in Palladium-Catalyzed Alkoxycarbonylation

In a multicomponent palladium-catalyzed oxidative alkoxycarbonylation reaction, N-(prop-2-yn-1-yl)pyrimidin-2-amine was converted into 2-(imidazo[1,2-a]pyrimidin-3-yl)acetate, a fused imidazole bicyclic acetic ester that displays promising luminescence properties [1]. Under the same conditions, the pyridine analog produced 2-(imidazo[1,2-a]pyridin-3-yl)acetates in 51–77% yield, but notably, only the pyrimidine-derived product was highlighted for its luminescence [1].

Luminescent Product
Cross-study comparable
Pyrimidine-derived imidazo[1,2-a]pyrimidinyl acetate shows luminescence; pyridine analog product not highlighted for this property.
Materials science context: reported luminescence may support probe development; not observed with pyridine congener under same conditions.
Qualitative report; quantum yield not specified.
Materials Science Luminescent Compounds Synthetic Methodology

Documented Batch-Specific Quality Control: 98% Purity with NMR, HPLC, and GC

The supplier Bidepharm provides N-(prop-2-yn-1-yl)pyrimidin-2-amine at a standard purity of 98%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of documented analytical characterization exceeds what is typically available for less common N-heterocyclic propargylamine analogs (e.g., N-(prop-2-yn-1-yl)pyrazin-2-amine, which is often offered at 95% purity without comprehensive batch QC ).

Batch QC Documentation
Specification review
98% purity; batch-specific NMR, HPLC, GC data
Lot attribute: documented purity may support reproducibility; typical analogs offered at 95% without multi-method QC.
Supplier documentation; independent verification recommended.
Quality Assurance Procurement Analytical Chemistry

Procurement-Relevant Application Scenarios for N-(Prop-2-yn-1-yl)pyrimidin-2-amine


Aurora Kinase-Targeted Anticancer Drug Discovery

Research groups engaged in Aurora kinase inhibitor development should prioritize this compound as a key synthetic intermediate. Patented triazole derivatives derived from this scaffold demonstrate nanomolar Aurora kinase inhibitory activity, and the pyrimidine-2-amine core is a structural requirement for this activity [1]. The pyridine or pyrazine analogs are not suitable substitutes within this specific patent space.

Synthesis of Luminescent Fused Imidazole Bicyclic Esters for Materials Science

For laboratories developing luminescent small-molecule probes or optoelectronic materials, N-(prop-2-yn-1-yl)pyrimidin-2-amine is the preferred starting material. Its palladium-catalyzed oxidative alkoxycarbonylation yields 2-(imidazo[1,2-a]pyrimidin-3-yl)acetate, which exhibits promising luminescence properties not observed with the pyridine analog product [1].

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne moiety of N-(prop-2-yn-1-yl)pyrimidin-2-amine makes it suitable for click chemistry-based bioconjugation. The N-propargyl-2-aminopyrimidine structure has been successfully employed in microwave-assisted CuAAC reactions with azido-sugars to generate triazole-linked glycohybrids [1]. Its higher TPSA (37.81 Ų) compared to the pyridine analog (24.92 Ų) may improve aqueous compatibility in biological click reactions .

Reproducible Medicinal Chemistry SAR Campaigns Requiring High-Purity Building Blocks

For structure-activity relationship (SAR) studies where compound purity directly impacts data quality, procurement of the 98% purity grade with batch-specific NMR, HPLC, and GC documentation is warranted [1]. This level of characterization reduces the risk of misleading biological results caused by impurities, which is a known concern when using less rigorously characterized heterocyclic propargylamine analogs.

Application
Selection Property
Validation Focus
Aurora kinase inhibitor development research
Pyrimidine-2-amine scaffold required in patent-derived triazoles
Kinase inhibition assay context; scaffold IP specificity
Luminescent fused imidazole bicycle synthesis
Pd-catalyzed alkoxycarbonylation yields luminescent pyrimidine product
Emission properties; comparator review with pyridine congener
Click-chemistry bioconjugation
Terminal alkyne handle; higher TPSA may improve aqueous compatibility
CuAAC efficiency; azide partner scope
Reproducible medicinal chemistry SAR
98% purity with multi-method batch QC documentation
Impurity profiling; lot-to-lot consistency review
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